molecular formula C13H11Cl2NO3S B3844943 4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B3844943
M. Wt: 332.2 g/mol
InChI Key: SXWMTCDPIWGDBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been utilized in various chemical syntheses and reactions. For instance, a study by Rozentsveig et al. (2011) explored its reaction with thiourea in DMF, leading to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, a compound with potential pharmaceutical applications.


Molecular Structure Analysis

The structure of the compounds was confirmed using various spectroscopic and analytical techniques . A clear intra-molecular charge transfer was perceived in the ligand and its metal complexes .

Scientific Research Applications

Chemical Synthesis and Reactions

4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has been utilized in various chemical syntheses and reactions. For instance, a study by Rozentsveig et al. (2011) explored its reaction with thiourea in DMF, leading to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, a compound with potential pharmaceutical applications (Rozentsveig et al., 2011).

Antifungal Applications

Gupta and Halve (2015) synthesized a series of derivatives involving this compound and tested their antifungal properties. They found significant antifungal activity against fungi like Aspergillus niger & Aspergillus flavus (Gupta & Halve, 2015).

Anticancer and Antimicrobial Applications

Several studies have investigated the anticancer and antimicrobial properties of compounds derived from this compound. For example, Kumar et al. (2014) synthesized derivatives and evaluated their in vitro antimicrobial and anticancer activities, identifying several compounds with potent effects (Kumar et al., 2014). Additionally, Slawiński and Brzozowski (2006) synthesized derivatives with potential antitumor activity, finding some compounds with remarkable selectivity toward certain cancer cell lines (Slawiński & Brzozowski, 2006).

Herbicide and Agrochemical Research

In the field of agrochemicals, Sweetser et al. (1982) studied the metabolism of chlorsulfuron, a compound related to this compound, in plants. They identified its role in the selectivity of the herbicide for small grains, contributing to the understanding of its mechanism of action in agricultural applications (Sweetser et al., 1982).

Properties

IUPAC Name

4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMTCDPIWGDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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